2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295393
InChI: InChI=1S/C18H18FN5OS/c1-11-3-4-12(2)15(9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C18H18FN5OS
Molecular Weight: 371.4 g/mol

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC16295393

Molecular Formula: C18H18FN5OS

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide -

Specification

Molecular Formula C18H18FN5OS
Molecular Weight 371.4 g/mol
IUPAC Name 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C18H18FN5OS/c1-11-3-4-12(2)15(9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Standard InChI Key VKBDMWSWMQFJFY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Introduction

Structural Components:

  • Triazole Ring: Known for its role in antifungal and antibacterial activities, the triazole moiety is a crucial component in many pharmaceutical compounds .

  • Acetamide Functional Group: Common in many biologically active compounds, this group can contribute to various pharmacological effects.

  • Aromatic Substitutions: The presence of a 4-fluorophenyl group and a 2,5-dimethylphenyl group can influence the compound's lipophilicity and biological activity.

Potential Biological Activities:

Given the structural similarities to other triazole-based compounds, potential biological activities may include:

  • Antimicrobial Activity: Triazole derivatives have shown significant antimicrobial properties against various pathogens .

  • Antifungal Activity: Compounds with triazole rings are often used as antifungals due to their ability to inhibit fungal cell wall synthesis .

Synthesis and Characterization

The synthesis of similar triazole-based compounds typically involves multi-step reactions, including cyclization and substitution reactions . Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure of these compounds .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamideSimilar triazole-sulfanyl structureDifferent substitution patterns
5-(3-fluorophenyl)-1H-pyrazolePyrazole instead of triazoleDifferent ring system but similar biological activity
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanolTriazole with bromophenyl substitutionDifferent functional groups and potential applications

Future Research Directions

Given the potential biological activities of triazole-based compounds, future research on 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide should focus on:

  • In Vitro and In Vivo Studies: To assess antimicrobial and antifungal activities.

  • Molecular Docking Studies: To understand the compound's interaction with biological targets.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's biological activity through structural modifications.

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